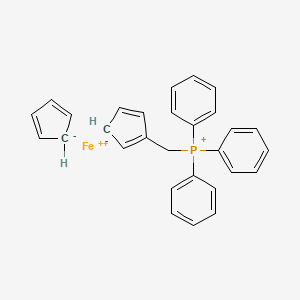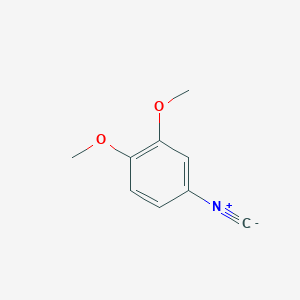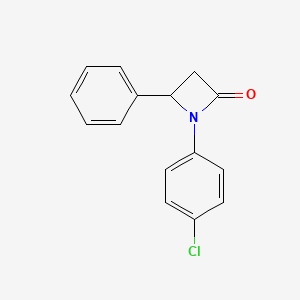
4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one
Vue d'ensemble
Description
4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one, also known as Oxadiazon, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1970s and has since become a popular choice for farmers due to its effectiveness and low toxicity.
Mécanisme D'action
4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one works by inhibiting the activity of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the production of chlorophyll. Without chlorophyll, the weeds are unable to carry out photosynthesis, leading to their death. This compound also disrupts the cell membranes of the weeds, leading to their collapse.
Biochemical and Physiological Effects:
This compound has low toxicity to mammals and is considered safe for use in agriculture. However, it can be toxic to aquatic organisms and has been shown to have negative effects on soil microorganisms. This compound can also persist in the soil for several months, which can lead to accumulation and potential contamination of groundwater.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one is a useful tool for studying the effects of herbicides on plant growth and development. Its effectiveness against a wide range of weeds makes it a versatile herbicide for use in lab experiments. However, its persistence in the soil can make it difficult to control the dosage and timing of its application, which can affect the accuracy of the experiments.
Orientations Futures
There is ongoing research into the development of new herbicides that are more effective and have lower environmental impact than 4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one. One approach is to develop herbicides that target specific enzymes involved in plant growth and development, rather than broad-spectrum herbicides like this compound. Another approach is to develop herbicides that are more easily degraded in the environment, reducing their persistence in the soil and potential for contamination of groundwater.
Conclusion:
This compound is a herbicide that has been widely used in agriculture for several decades. Its effectiveness against a wide range of weeds and low toxicity to mammals make it a popular choice for farmers. However, its persistence in the soil and potential for contamination of groundwater are concerns that need to be addressed. Ongoing research into the development of new herbicides with lower environmental impact will be important for the future of agriculture.
Applications De Recherche Scientifique
4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds, including grasses and broadleaf weeds. Research has shown that this compound inhibits the growth of weeds by interfering with their ability to produce chlorophyll. It also disrupts the cell membranes of the weeds, leading to their death.
Propriétés
IUPAC Name |
(4Z)-4-(3-oxo-2-benzofuran-1-ylidene)-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO4/c19-16-12-9-5-4-8-11(12)14(21-16)13-17(20)22-15(18-13)10-6-2-1-3-7-10/h1-9H/b14-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQFPLKGISECLP-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3C4=CC=CC=C4C(=O)O3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\3/C4=CC=CC=C4C(=O)O3)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35496-44-7 | |
| Record name | NSC201527 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-OXO-3H-ISOBENZOFURAN-1-YLIDENE)-2-PHENYL-4H-OXAZOL-5-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone](/img/structure/B3336638.png)





![(5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3336675.png)
![[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]thiourea](/img/structure/B3336709.png)

